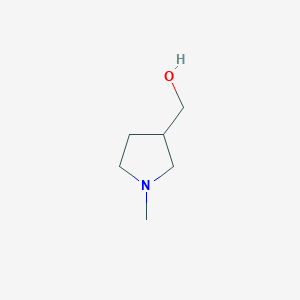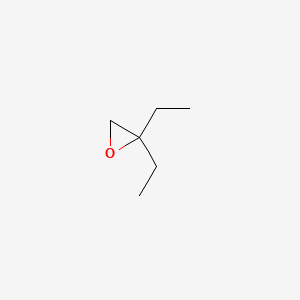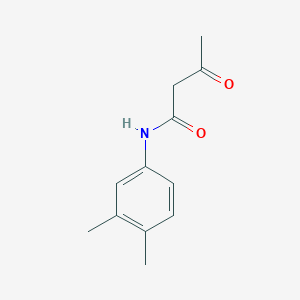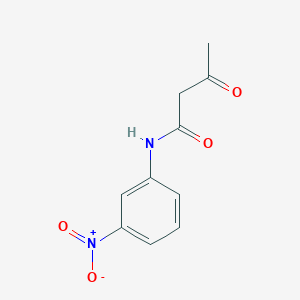
2,3,4,5,6-Pentafluorophenylacetic acid
Overview
Description
2,3,4,5,6-Pentafluorophenylacetic acid is a chemical compound with the molecular formula C8H3F5O2 . It appears as a white to pale cream or pale grey crystalline powder .
Synthesis Analysis
The synthesis of this compound involves the coupling of (3-aminopropyl)trimethoxysilane (APS)-modified silicas with 2,3,4,5,6-pentafluorobenzoic acid .Molecular Structure Analysis
The molecular structure of this compound has been studied using vibrational spectroscopy, hyperpolarizability, natural bond orbital analysis, frontier molecular orbital analysis, and thermodynamic properties . The ground state molecular geometries, harmonic vibrational frequencies, infrared intensities, Raman intensities, and bonding features of the compound have been determined using density functional theory calculation with LSDA/6-31+G (d,p) and B3LYP/6-31+G (d,p) basis sets .Chemical Reactions Analysis
The APS-modified silicas were coupled with 2,3,4,5,6-pentafluorobenzoic acid, this compound, and 2,3,4,5,6-pentafluoro-anilino (oxo)acetic acid to obtain Sil-PFP-BA, Sil-PFP-AA, and Sil-PFP-AN phases, respectively .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 226.10 g/mol . It has a XLogP3-AA value of 1.9, indicating its lipophilicity . It has one hydrogen bond donor and seven hydrogen bond acceptors . The compound is soluble in 95% ethanol at a concentration of 50 mg/mL .Scientific Research Applications
Lewis Acid Catalysis and Organic Reactions
Tris(pentafluorophenyl)borane, closely related to pentafluorophenylacetic acid derivatives, has emerged as a versatile catalyst in organic and organometallic chemistry. Its utility spans from catalytic hydrometallation, alkylations, to aldol-type reactions, showcasing its role beyond olefin polymerization catalysis. The unique electronic effects conferred by the pentafluorophenyl groups make it a powerful Lewis acid, facilitating various catalytic transformations (Erker, 2005).
Synthesis Methodologies
The synthesis of 2,3,4,5-tetrafluorophenol from 2,3,4,5,6-pentafluorophenylacetic acid derivatives highlights innovative approaches in organic synthesis. This method involves an intramolecular cyclization step, showcasing the precursor's potential in synthesizing structurally complex and less readily available fluorinated compounds (Tretyakov et al., 2021).
Advances in Borylation Chemistry
Pentafluorophenylacetic acid derivatives, similar to tris(pentafluorophenyl)borane, play a critical role in borylation chemistry. The high Lewis acidity and the electronic properties of these compounds have enabled their application in diverse reactions, including hydrogenation and hydrosilylation. These advancements signify the importance of fluorinated compounds in expanding the scope of boron chemistry and its application in synthetic organic chemistry (Lawson & Melen, 2017).
Peptide Synthesis
The development of new active esters of protected amino acids for peptide synthesis has been significantly influenced by fluorinated compounds like this compound derivatives. These compounds have shown to improve the efficiency of peptide coupling reactions, demonstrating the critical role of fluorinated active esters in peptide synthesis (Hui, Holleran, & Kovacs, 2009).
Non-Linear Optical Properties
The study of this compound has extended into the exploration of its non-linear optical properties. Investigations into its hyperpolarizability indicate potential applications in non-linear optics, highlighting the molecule's suitability for future technological applications (Balachandran & Karunakaran, 2014).
Fluorescence Probes and Biosensors
Fluorinated phenols, closely related to pentafluorophenylacetic acid, have been studied for their pH-sensitive properties in biological systems. These compounds serve as fluorescence probes in mixed liposomal systems, offering insights into membrane interactions and the development of sensitive detection methods for biological research (Gasbarri & Angelini, 2014).
Safety and Hazards
2,3,4,5,6-Pentafluorophenylacetic acid is known to cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing with plenty of soap and water if it comes in contact with the skin .
Mechanism of Action
Target of Action
It’s known that alkali metal cations such as sodium (na+) and potassium (k+) play several important physiological roles, including modulating enzyme activity .
Mode of Action
It’s suggested that alkali metal cations may be coordinated by pi systems, such as the aromatic amino acid side chains . This implies that 2,3,4,5,6-Pentafluorophenylacetic acid might interact with these cations, potentially influencing their activity.
Biochemical Pathways
Given its potential interaction with alkali metal cations, it may influence pathways where these cations play a crucial role .
Result of Action
Its potential interaction with alkali metal cations suggests it could influence cellular processes where these cations are involved .
Biochemical Analysis
Biochemical Properties
2,3,4,5,6-Pentafluorophenylacetic acid plays a crucial role in biochemical reactions, particularly in the synthesis of fluorinated compounds. It interacts with various enzymes and proteins, often acting as a substrate or inhibitor. For instance, it can inhibit certain enzymes involved in metabolic pathways by binding to their active sites, thereby altering their activity. The interactions between this compound and biomolecules are primarily driven by its fluorine atoms, which can form strong hydrogen bonds and electrostatic interactions with amino acid residues in proteins .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling molecules. Additionally, it has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins. This compound can also impact cellular metabolism by inhibiting or activating metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, it can activate certain enzymes by inducing conformational changes that enhance their activity. The compound’s effects on gene expression are mediated through its interactions with transcription factors, which can either promote or inhibit the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH. Long-term exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At very high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. It can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of intermediate metabolites. The compound’s interactions with metabolic enzymes are influenced by its fluorine atoms, which can enhance or inhibit enzyme activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are critical for its biochemical activity, as they determine its availability to interact with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it determines the proximity to its target biomolecules. For example, localization to the nucleus can enhance its interactions with transcription factors, while localization to the mitochondria can impact metabolic processes .
Properties
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O2/c9-4-2(1-3(14)15)5(10)7(12)8(13)6(4)11/h1H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCODSNZJOVMHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50215642 | |
| Record name | (Pentafluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50215642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
653-21-4 | |
| Record name | 2,3,4,5,6-Pentafluorobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=653-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Pentafluorophenyl)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Pentafluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50215642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (pentafluorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (PENTAFLUOROPHENYL)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2HFR5VJK7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the crystal structure of a pentafluorophenylacetic acid-derived organotin compound reveal?
A1: Research on the anti-tumor properties of fluorinated carboxylate derivatives led to the characterization of the compound bis[tetraethyl-μ-hydroxyperfluorophenylacetato-μ3-oxoditin] [(F5C6CH2CO2)Et2Sn(OH)OSnEt2]2 []. This compound, featuring pentafluorophenylacetic acid as a ligand, exhibits a centrosymmetric Sn2O2 core. Two exocyclic tin atoms are attached to this core, bridged by two μ3-oxygen atoms. Notably, each pair of endo- and exo-cyclic tin centers is bridged by a hydroxy group, and each exocyclic tin atom is coordinated by a pentafluorophenylacetic acid ligand. This structure provides insights into the coordination chemistry of pentafluorophenylacetic acid with organometallic compounds. You can delve deeper into the structural details and analysis in the original research paper [].
Q2: Are there any computational studies exploring the properties of pentafluorophenylacetic acid?
A2: While experimental data on pentafluorophenylacetic acid is available, computational studies can provide complementary insights into its molecular properties. For example, researchers have employed vibrational spectroscopic analysis, hyperpolarizability calculations, natural bond orbital (NBO) analysis, and frontier molecular orbital (FMO) analysis to elucidate the electronic structure and bonding characteristics of pentafluorophenylacetic acid []. These computational approaches can contribute to a comprehensive understanding of the compound's reactivity and potential applications.
Q3: How does pentafluorophenylacetic acid contribute to the development of novel materials?
A3: Pentafluorophenylacetic acid plays a crucial role in designing lanthanide-based luminescent materials. Studies have shown its effectiveness in controlling the dimensionality and luminescent properties of monometallic Ln3+ and heterometallic Ln3+–Cd2+ complexes []. By influencing the coordination environment around the metal centers, pentafluorophenylacetic acid enables the fine-tuning of the emission color and intensity of these materials. This control over luminescent properties makes these complexes promising candidates for various applications, including optical sensors and light-emitting devices.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



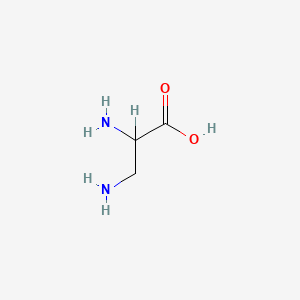

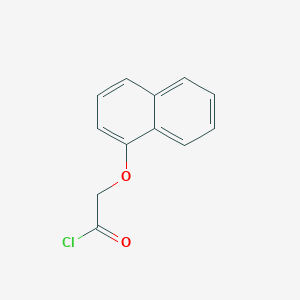
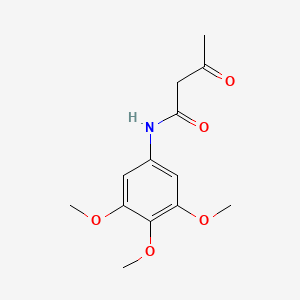
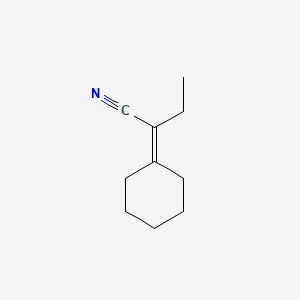


![N-[(2,4,5-trimethylphenyl)methyl]acetamide](/img/structure/B1346498.png)
